molecular formula C23H24N2O3 B11371854 7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one

7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B11371854
M. Wt: 376.4 g/mol
InChI Key: YECNEVUQVDSELX-UHFFFAOYSA-N
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Description

7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one family. This compound is characterized by the presence of a chromen-2-one core structure, which is a common scaffold in many biologically active molecules. The addition of a piperazine moiety and a methylbenzoyl group enhances its chemical diversity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Piperazine Introduction: The piperazine moiety is introduced via a nucleophilic substitution reaction. This involves reacting the chromen-2-one intermediate with piperazine in the presence of a suitable base.

    Methylbenzoyl Group Addition: The final step involves the introduction of the methylbenzoyl group. This can be achieved through an acylation reaction using 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with various molecular targets. The compound’s biological activity is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, docking studies have shown that the compound can inhibit oxidoreductase enzymes by stabilizing the enzyme-inhibitor complex through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to the specific combination of the chromen-2-one core, piperazine moiety, and methylbenzoyl group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

7-methyl-4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]chromen-2-one

InChI

InChI=1S/C23H24N2O3/c1-16-3-6-18(7-4-16)23(27)25-11-9-24(10-12-25)15-19-14-22(26)28-21-13-17(2)5-8-20(19)21/h3-8,13-14H,9-12,15H2,1-2H3

InChI Key

YECNEVUQVDSELX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4)C

Origin of Product

United States

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